(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
“(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a white solid compound . It has been used in the synthesis of biologically active triazole and pyrazole compounds .
Synthesis Analysis
The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The process initiates with the synthesis of N-substituted(prop-2-yn-1-yl)amines, which was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 h .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different spectral techniques. For instance, its FTIR (KBr) spectrum shows peaks at 3361 (N–H str.), 3124 (C–H str., triazole ring), 2942 (C–H str., aliphatic), 1645 (C=O sym. str., amide), 1521, 1423 (C=C str., aromatic ring), cm −1 .Chemical Reactions Analysis
This compound has been used in the synthesis of biologically active triazole and pyrazole compounds . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 152–156 °C . Its 1H NMR (400 MHz, DMSO -d6) and 13C NMR (100 MHz, DMSO) spectra provide detailed information about its structure .Scientific Research Applications
Antibacterial Activity
Benzothiazole compounds have been synthesized and screened for in vitro antibacterial activities against two Gram-positive bacteria S. aureus, B. subtilis; two Gram-negative bacteria E. coli and K. pneumoniae . The compound 7s exhibited promising antibacterial activity among all the synthesized triazoles .
Antioxidant Properties
Benzothiazole and benzoxazole compounds have depicted various admirable biological properties in form of antioxidant .
Anticancer Potential
These compounds have also shown potential as anticancer agents .
Anti-inflammatory Properties
Benzothiazole and benzoxazole compounds have shown anti-inflammatory properties .
Analgesic Properties
These compounds have been used as analgesic agents .
Acetylcholinesterase Inhibitory Agents
Benzothiazole and benzoxazole compounds have been used as acetylcholinesterase inhibitory agents .
Hypoglycemic Agents
Their pharmaceutical applications include use as hypoglycemic agents .
Non-steroidal Anti-inflammatory Agent
These compounds have been used as a non-steroidal anti-inflammatory agent in the treatment of arthritis and other musculoskeletal and joint disorders .
Future Directions
properties
IUPAC Name |
3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONXZCKDBGYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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